molecular formula C8H9Cl2N3Si B2816133 2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane CAS No. 38180-90-4

2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane

Cat. No. B2816133
CAS RN: 38180-90-4
M. Wt: 246.17
InChI Key: MFMUBMBOPYZCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazines is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The positions of the nitrogen atoms are 1,3 and 5, hence the name 1,3,5-triazine .


Chemical Reactions Analysis

1,3,5-Triazine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . For example, cyanuric chloride can react with various nucleophiles to form di- and tri-substituted 1,3,5-triazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazines can vary widely depending on their specific structure. For example, they can range from being solid to liquid at room temperature, and their solubility in water and other solvents can also vary .

Scientific Research Applications

Synthesis of Potential Cell Signaling Inhibitors

A method for functionalizing a triazine ring using Sonogashira coupling between 2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine and trimethylsilylacetylene has been developed. This approach was utilized to synthesize derivatives that could act as potential inhibitors of cell signaling pathways, highlighting its relevance in medicinal chemistry and drug discovery (Courme et al., 2008).

Fluorescence Properties for Sensing and Imaging

Research on N-triazinyl derivatives of 2-aminoanthracene synthesized by substitution on 2,4,6-trichloro-1,3,5-triazine with electron-donating groups has shown significant insights into their absorption and fluorescence properties. These properties are crucial for applications in sensing, imaging, and materials science, offering a pathway to develop novel fluorescent materials (El-Sedik et al., 2012).

Epoxy Resin Curing Agents

The synthesis and characterization of novel piperazinylo bisaryl hydrazino-S-triazine derivatives have been explored for their application as curing agents for epoxy resins. These compounds demonstrate the potential to enhance the properties of epoxy resins, indicating their utility in polymer science and engineering (Chaudhari, 2009).

Anti-inflammatory Activity

A study on triazine thiazolidinone derivatives revealed their promising anti-inflammatory activity. The research emphasized the role of halogenated electron-withdrawing groups in inducing this activity, providing a foundation for the development of new anti-inflammatory drugs (Shinde et al., 2019).

Polymer Science

Investigations into the oligomerization of ethynyl-trimethylsilanes have contributed to the understanding of polymer science, specifically in the synthesis of crosslinked polymers. Such studies are vital for developing new materials with tailored properties for various industrial applications (Yur'ev et al., 1979).

Safety and Hazards

The safety and hazards associated with 1,3,5-triazines can also vary depending on their specific structure. Some 1,3,5-triazines are used in the production of herbicides, suggesting that they may be toxic to certain types of plants .

Future Directions

The future directions for research on 1,3,5-triazines could include the development of new synthetic methods, the exploration of new applications, and the investigation of their biological activity .

properties

IUPAC Name

2-(4,6-dichloro-1,3,5-triazin-2-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3Si/c1-14(2,3)5-4-6-11-7(9)13-8(10)12-6/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMUBMBOPYZCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine

CAS RN

38180-90-4
Record name 2,4-dichloro-6-[2-(trimethylsilyl)ethynyl]-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.